Product packaging for 1,4-Bis(4-ethenylphenyl)benzene(Cat. No.:CAS No. 3365-22-8)

1,4-Bis(4-ethenylphenyl)benzene

Cat. No.: B15494123
CAS No.: 3365-22-8
M. Wt: 282.4 g/mol
InChI Key: VMZJBWCZFDYPCS-UHFFFAOYSA-N
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Description

1,4-Bis(4-ethenylphenyl)benzene is an organic compound of significant interest in advanced materials research, particularly for the development of functional polymers and liquid crystal systems. Compounds with extended conjugated systems, such as related 1,4-bis(phenylethynyl)benzene (BPEB) derivatives, are extensively investigated for their optical and electronic properties, including high optical anisotropy ( Δn ) and the ability to form liquid crystal phases with wide temperature ranges . These characteristics make such structural analogues crucial for formulating liquid crystal mixtures used in displays and for creating blue phase liquid crystals, which are candidates for fast-response optoelectronic devices . The rigid, linear structure of the molecule contributes to its thermal stability and is a key design feature for constructing molecular frameworks with tailored electronic properties. Researchers utilize this compound and its analogues in exploratory synthesis to develop new materials for potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18 B15494123 1,4-Bis(4-ethenylphenyl)benzene CAS No. 3365-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3365-22-8

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,4-bis(4-ethenylphenyl)benzene

InChI

InChI=1S/C22H18/c1-3-17-5-9-19(10-6-17)21-13-15-22(16-14-21)20-11-7-18(4-2)8-12-20/h3-16H,1-2H2

InChI Key

VMZJBWCZFDYPCS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=C

Origin of Product

United States

Significance of Extended π Conjugated Architectures in Advanced Materials Science

Extended π-conjugated systems, like 1,4-Bis(4-ethenylphenyl)benzene, are the cornerstone of modern materials science. acs.org The defining feature of these molecules is the continuous overlap of p-orbitals, which facilitates the delocalization of π-electrons across the molecular framework. mdpi.com This delocalization is not merely a structural curiosity; it is the very source of the remarkable electronic and optical properties that make these materials so valuable. mdpi.comacs.org The ability to tune these properties through chemical modification allows for the rational design of materials for specific functions. acs.orgacs.org

The synthesis of increasingly complex π-conjugated molecules and polymers remains a significant, yet crucial, challenge. acs.org These efforts are vital for validating predicted properties and harnessing their potential in a wide array of applications, including organic electronics, photovoltaics, and sensors. acs.orgmdpi.comnih.gov The intricate interplay between molecular structure, intermolecular organization, and the resulting material properties is a central theme in this field. acs.org

The Role of Bis Ethenylphenyl Benzene Derivatives in Organic Chemistry and Polymer Science

Within the broader class of conjugated molecules, bis(ethenylphenyl)benzene derivatives have carved out a significant niche in both organic chemistry and polymer science. These compounds serve as versatile building blocks for the synthesis of a diverse range of materials. For instance, they are key components in the creation of luminescent microporous organic polymers. rsc.orgresearchgate.net

The vinyl groups of 1,4-Bis(4-ethenylphenyl)benzene and its analogues are particularly reactive, enabling their participation in various polymerization reactions, such as Heck coupling. rsc.org This allows for the construction of complex, high-surface-area polymers with tailored pore sizes and functionalities. rsc.orgresearchgate.net The resulting materials often exhibit high luminescence, with the emission color tunable by the choice of aromatic halides used in the polymerization process. rsc.org These properties make them promising candidates for applications such as chemical sensors for detecting explosives. rsc.org

Historical Context and Evolution of Research on Ethenyl Bridged Aromatic Systems

The study of ethenyl-bridged aromatic systems has a rich history, evolving from fundamental investigations of stilbene (B7821643) (a simple diarylethene) to the complex design of modern functional materials. wikipedia.org Stilbene itself was discovered in 1843, and its name, derived from the Greek word for "I shine," alludes to its lustrous appearance. wikipedia.org Early research focused on understanding the fundamental photochemical and photophysical properties of these systems, such as the trans-cis isomerization of stilbene upon UV irradiation. wikipedia.org

Over time, the focus expanded to include more complex architectures, such as periodic mesoporous organosilicas with ethenylene bridges. researchgate.netscispace.com These materials combine the structural features of ordered mesoporous silicas with the chemical functionality of the organic bridging groups, offering opportunities for further surface modification based on olefin chemistry. scispace.com The development of synthetic methods, such as the Wittig reaction and diimide reduction, has been instrumental in accessing a wider range of ethenyl-bridged aromatic compounds and their derivatives. nih.gov This has paved the way for their exploration in diverse fields, including medicinal chemistry as potential antitrypanosomal agents. nih.gov

Applications in Advanced Materials Science Mechanistic and Design Principles

Design Principles for Organic Electronic Materials

The performance of organic electronic materials is intrinsically linked to their molecular structure, which dictates how charge carriers and excitons behave within the material.

Charge Carrier Transport Mechanisms (e.g., Hole Transport)

In organic semiconductors like 1,4-Bis(4-ethenylphenyl)benzene and its derivatives, charge transport occurs via a hopping mechanism between localized states, which are typically the π-conjugated segments of the molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state and the energetic landscape of the material.

Hole transport is a crucial process in many organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The mobility of holes, which are positive charge carriers, is a key parameter determining device performance. For derivatives of 1,4-distyrylbenzene, which share a similar core structure with this compound, hole mobilities have been investigated. The introduction of different functional groups can significantly influence the hole transport properties by altering the molecular packing and electronic energy levels. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) energy levels, which are critical for hole injection and transport.

Table 1: Hole Mobility in 1,4-Distyrylbenzene Derivatives This table presents hole mobility data for various derivatives of 1,4-distyrylbenzene, which are structural analogs of this compound. The data is illustrative of the range of charge transport properties achievable within this class of materials.

DerivativeHole Mobility (cm²/Vs)Measurement Conditions
Unsubstituted 1,4-distyrylbenzene~10⁻⁵ - 10⁻⁴Time-of-flight
Methoxy-substituted 1,4-distyrylbenzene~10⁻³ - 10⁻²Space-charge-limited current
Cyano-substituted 1,4-distyrylbenzene~10⁻⁶ - 10⁻⁵Time-of-flight

Exciton (B1674681) Generation, Migration, and Dissociation Dynamics

Upon absorption of light, an electron is promoted to an excited state, forming a coulombically bound electron-hole pair known as an exciton. The fate of this exciton is critical for the functionality of optoelectronic devices.

Exciton Generation: In materials like this compound, excitons are generated upon absorption of photons with energy corresponding to the HOMO-LUMO gap. The efficiency of exciton generation is related to the molar absorption coefficient of the material.

Exciton Migration: Once formed, excitons are not static and can migrate through the material via a process of energy transfer between adjacent molecules. This migration is often described by a random walk model. The distance an exciton can travel before it decays is known as the exciton diffusion length. In disordered systems like many organic films, exciton migration is influenced by the energetic landscape, with excitons tending to move towards lower energy sites. Ultrafast interconversion and dynamical localization of excitons have been observed in poly(p-phenylenevinylene), with relaxation to vibrationally relaxed states occurring on the timescale of tens of femtoseconds. nih.gov Higher energy excitons can interconvert to these relaxed states within a few hundred femtoseconds. nih.gov

Exciton Dissociation: For photovoltaic applications, the generated exciton must dissociate into free charge carriers (an electron and a hole). This process typically occurs at an interface between a donor material (like this compound) and an acceptor material with a suitable energy level offset. The efficiency of dissociation competes with exciton decay through radiative (luminescence) and non-radiative pathways.

Table 2: Exciton Dynamics Parameters for Related Systems This table provides typical values for exciton diffusion lengths in materials related to this compound.

MaterialExciton Diffusion Length (nm)Measurement Technique
Poly(p-phenylenevinylene) (PPV)5 - 10Time-resolved photoluminescence quenching
Oligo(p-phenylenevinylene) (OPV)~7Steady-state fluorescence quenching

Optoelectronic Materials and Devices

The rich photophysical properties of this compound and its analogs make them prime candidates for a variety of optoelectronic applications.

Luminescent Characteristics and Electroluminescence Phenomena

The ability of this compound derivatives to emit light upon electrical or photo-excitation is the basis for their use in OLEDs. The emission color and efficiency are highly dependent on the molecular structure and the solid-state packing.

Luminescence: These compounds typically exhibit strong fluorescence in the blue to green region of the visible spectrum. rsc.org The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength. nih.gov For example, a series of 1,4-distyrylbenzene derivatives have been synthesized and shown to be efficient blue emitters in OLEDs. rsc.org

Electroluminescence: In an OLED, charge carriers (holes and electrons) are injected from the electrodes and recombine within the organic layer to form excitons. The radiative decay of these excitons results in the emission of light. The efficiency of this process, known as electroluminescence, depends on the balance of charge injection, transport, and the fluorescence quantum yield of the emissive material. Devices using 2,5-diphenyl-1,4-distyrylbenzene (B1201161) as the emitting layer have demonstrated tunable electroluminescent color from white to blue. aip.orgresearchgate.net

Table 3: Luminescent Properties of 1,4-Distyrylbenzene Analogs This table summarizes key luminescent properties of 1,4-distyrylbenzene derivatives, highlighting their potential for optoelectronic applications.

DerivativeEmission Max (nm)Fluorescence Quantum Yield (Φf)Application
2,5-diphenyl-1,4-distyrylbenzene440-Blue-emitting OLEDs aip.orgresearchgate.net
Cyano-substituted 1,4-distyrylbenzene~450-4800.6 - 0.9Blue-emitting OLEDs rsc.org
Methoxy-substituted 1,4-distyrylbenzene~430-4600.7 - 0.95Blue-emitting OLEDs rsc.org

Photophysical Responses (e.g., Fluorescence, Thermochromism, Photochromism)

Beyond simple luminescence, this compound and its derivatives can exhibit a range of photophysical responses that are of interest for advanced materials.

Fluorescence: As discussed, these molecules are highly fluorescent. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and the presence of substituents. nih.gov Studies on diethylamino derivatives of 1,4-distyrylbenzene have shown that these compounds exhibit both prompt and delayed fluorescence, with the latter arising from triplet-triplet annihilation. nih.gov

Thermochromism: This phenomenon, a change in color with temperature, has been observed in some oligo(p-phenylenevinylene) derivatives. The color change is often associated with temperature-induced changes in molecular aggregation or conformation, which alter the extent of π-conjugation and thus the absorption and emission spectra.

Photochromism: Photochromism involves a reversible light-induced transformation between two forms of a molecule having different absorption spectra. In some distyrylbenzene (B1252955) derivatives, trans-cis photoisomerization around the vinyl double bonds can be induced by light, leading to a change in the absorption and fluorescence properties. nih.gov This E-Z isomerization has been observed in diethylamino derivatives of 1,4-distyrylbenzene upon irradiation. nih.gov

Components in High-Performance Polymeric Materials

The integration of this compound and its derivatives into polymeric structures can significantly enhance their thermal, mechanical, and dielectric properties. The rigid, linear backbone of the terphenyl unit contributes to thermal stability and mechanical strength, while the vinyl groups offer a route for cross-linking and polymerization.

Polyimides and Polymeric Dielectrics

While direct studies incorporating this compound into polyimides are not extensively documented in publicly available research, the principles of using similar rigid, linear diamine or dianhydride monomers provide a strong basis for understanding its potential impact. Polyimides derived from monomers featuring a central benzene (B151609) ring, such as 1,4-bis(4-aminophenoxy)benzene, exhibit excellent thermal stability and mechanical properties. nih.gov The introduction of a terphenyl unit like that in this compound would be expected to further enhance these characteristics due to increased chain rigidity and intermolecular interactions.

The design of low-dielectric constant polyimides often involves the incorporation of bulky side groups or fluorine moieties to increase free volume and reduce polarizability. mdpi.comresearchgate.netresearchgate.net For instance, polyimides synthesized from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene exhibit low dielectric constants (2.74–2.92) and low moisture absorption due to the bulky tert-butyl groups that disrupt chain packing. researchgate.net Similarly, the introduction of a this compound unit, especially if further functionalized, could contribute to a lower dielectric constant. The vinyl groups also present an opportunity for post-polymerization cross-linking, which can improve the dimensional stability and solvent resistance of the resulting polyimide films, a critical factor in microelectronics applications.

Table 1: Dielectric Properties of Aromatic Polyimides with Structurally Related Monomers

Diamine/Dianhydride MonomerResulting PolyimideDielectric Constant (k)Reference
1,4-Bis(4-aminophenoxy)-2,6-di-tert-butylbenzenePIs with various dianhydrides2.74 - 2.92 researchgate.net
Fluorinated aromatic diaminesFluorinated Aromatic Polyimides (FAPI)2.68 - 3.25 (at 10 GHz) mdpi.com
Diamine with phenylene ether unitsAromatic Polyimides2.74 researchgate.net

Porous Organic Polymers and Covalent Organic Frameworks (COFs)

The vinyl groups of this compound make it an excellent candidate for the synthesis of Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and robust covalent networks. The polymerization of divinylbenzene (B73037), a related monomer, is a well-established method for creating porous polymer networks. researchgate.netrsc.orgmdpi.com

The rigid and linear geometry of this compound is particularly advantageous for the construction of ordered porous structures. Research on the closely related 1,3,5-tri(4-ethenylphenyl)benzene has demonstrated the formation of luminescent microporous organic polymers (LMOPs) through Heck coupling reactions. rsc.org These polymers exhibit significant BET surface areas (ranging from 391 to 791 m²/g) and are effective in sensing applications. rsc.org By analogy, the polymerization of this compound, likely in combination with other multi-topic linkers, could yield highly ordered, two-dimensional or three-dimensional COFs with permanent porosity. The extended π-conjugated system of the terphenyl core would also impart desirable electronic and photophysical properties to the resulting framework. The design principle relies on the directional nature of the covalent bonds formed by the vinyl groups, leading to a predictable network topology.

Table 2: Properties of Porous Organic Polymers from Related Vinyl Monomers

MonomerPolymer TypeBET Surface Area (m²/g)Key FindingsReference
1,3,5-tri(4-ethenylphenyl)benzeneLuminescent Microporous Organic Polymers (LMOPs)391 - 791High luminescence, potential for explosive detection. rsc.org
DivinylbenzenePorous Copolymers50 - 300Sorptive properties towards phenols. researchgate.net
DivinylbenzeneMicroporous Organic Polymers (MOPs)up to 805Excellent thermochemical stability. rsc.org
Biphenyl and TriphenylbenzenePhenyl Porous Organic Polymers (P-POPs)up to 1098High efficiency for tetracycline (B611298) adsorption. mdpi.com

Metal-Organic Frameworks (MOFs)

In the realm of Metal-Organic Frameworks (MOFs), this compound can be envisioned as a long, linear organic linker. While direct use of this specific ethenyl-functionalized ligand is not prevalent in the surveyed literature, the principles of using similar rigid, aromatic dicarboxylates or dipyridyl ligands are well-established. For instance, 1,4-benzenedicarboxylate is a common linker in the synthesis of MOFs, forming paddle-wheel structures with metal ions like copper and zinc. rsc.orgresearchgate.netrsc.org

The length of the this compound linker would allow for the construction of MOFs with large pores, which is advantageous for applications such as gas storage and catalysis. The vinyl groups could either be retained as non-coordinating functionalities to modify the chemical environment of the pores or potentially participate in post-synthetic modification reactions. For example, the vinyl groups could be used for grafting other molecules within the MOF pores or for cross-linking the framework to enhance its stability. A related ligand, 1,4-bis[2-(4-pyridyl)ethenyl]-benzene, has been successfully used to construct coordination polymers and MOFs, demonstrating the utility of the extended styryl-type structure in forming robust frameworks. researchgate.netresearchgate.net

Tunable Luminescence and Color Engineering in Organic Solids

The extended π-conjugation of the terphenyl core in this compound suggests inherent luminescent properties. The photophysical behavior of such molecules is highly sensitive to their molecular environment and aggregation state, offering pathways for tunable luminescence and color engineering in the solid state.

Studies on the closely related 1,4-bis(phenylethynyl)benzene (B159325) show that it exhibits conventional fluorescence from the first excited singlet state in solution. nih.gov However, in the solid state or in viscous media, aggregation can lead to different emission characteristics. This principle is exploited in the phenomenon of aggregation-induced emission (AIE), where molecules that are weakly emissive in solution become highly luminescent upon aggregation. A series of 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes, which share a similar central benzene ring and vinyl linkages, have been shown to be AIE-active. nih.gov The solid-state emission of these molecules can be modulated by altering the side chains, which in turn affects the molecular packing and intermolecular interactions. nih.gov This suggests that derivatives of this compound with various substituents could be designed to achieve a range of emission colors in the solid state.

Furthermore, the emission color of organic solids can be tuned by external stimuli. For example, derivatives of 1,4-bis[2-(4-pyridyl)ethenyl]-benzene exhibit thermochromism, where their fluorescence color changes with temperature. researchgate.net This is attributed to a transition between crystalline and amorphous states. researchgate.net The fluorescence quenching of a similar compound, 1,4-bis[2-(2-methylphenyl)ethenyl]-benzene, has been shown to be dependent on the dielectric constant of the solvent, indicating sensitivity to the local environment. ijlpr.com These findings highlight the potential of this compound and its derivatives as building blocks for smart materials with tunable luminescent properties for applications in sensors, displays, and lighting.

Structure Property Relationships and Molecular Design

Correlating Molecular Geometry and Conjugation Length with Electronic and Optical Phenomena

The electronic and optical characteristics of 1,4-Bis(4-ethenylphenyl)benzene and its derivatives are intrinsically linked to their molecular geometry and the extent of π-conjugation. The parent molecule consists of a central benzene (B151609) ring connected to two terminal phenyl rings through ethenyl (vinyl) bridges. This arrangement creates an extended conjugated system, which is responsible for its characteristic absorption and emission of light.

The planarity of the molecule plays a crucial role in determining the effective conjugation length. A more planar conformation allows for greater overlap of p-orbitals along the molecular backbone, leading to a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This, in turn, results in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, any distortion from planarity, such as twisting of the phenyl rings, disrupts the π-conjugation, increases the HOMO-LUMO gap, and causes a hypsochromic (blue) shift.

In highly viscous, low-temperature glasses, derivatives such as 1,4-bis(phenylethynyl)benzene (B159325) have been shown to exhibit inhomogeneous fluorescence behavior. nih.gov This indicates that different conformers of the excited state relax at rates comparable to the rate of fluorescence, leading to wavelength-dependent excitation and emission spectra. nih.gov This highlights the sensitive dependence of the photophysical properties on the subtle conformational landscape of the molecule.

The nature of the solvent can also significantly influence the molecular geometry and, consequently, the optical properties. A study on distyrylbenzene (B1252955) chromophores revealed that as solvent polarity increases, the photoluminescence spectra show a progressive red-shift and a loss of vibronic structure, which is consistent with a strong intramolecular charge transfer (ICT) character of the solvent-relaxed emissive state. acs.org

Rational Design of Derivatives and Analogues through Synthetic Modifications

The inherent properties of the this compound scaffold can be systematically tailored through synthetic modifications. This rational design approach allows for the development of materials with optimized characteristics for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Impact of Peripheral Substituents (e.g., Electron-Donating/Withdrawing Groups)

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the peripheral phenyl rings is a powerful strategy for tuning the electronic and optical properties of distyrylbenzene derivatives. This creates a "push-pull" system where electron density is pushed from the donor, through the conjugated bridge, to the acceptor. This intramolecular charge transfer (ICT) significantly affects the HOMO and LUMO energy levels.

Generally, attaching EDGs (such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups) raises the HOMO energy level, while attaching EWGs (such as nitro (-NO₂) or cyano (-CN) groups) lowers the LUMO energy level. The combination of both types of substituents leads to a significant reduction in the HOMO-LUMO gap, resulting in a pronounced red-shift in the absorption and emission spectra. nih.govrsc.org

For instance, a study on a series of distyrylbenzene derivatives with donor-π-acceptor (D-π-A) structures demonstrated that all compounds exhibited a broad absorption band between 328–355 nm, corresponding to the ICT between the donor and acceptor moieties. nih.gov The emission maxima of these compounds were found to be in the range of 496–550 nm, with large Stokes shifts indicative of a significant change in geometry and electronic distribution upon excitation. nih.gov Another investigation into the positional arrangement of amino (donor) and ester (acceptor) groups on a single benzene ring achieved a wide wavelength modulation from 322 to 539 nm, underscoring the importance of substituent positioning in controlling photophysical behavior. rsc.org

The following table summarizes the photophysical properties of several substituted distyrylbenzene derivatives, illustrating the impact of different substituents.

Compound IDSubstituentsAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)
8a 4-N(CH₃)₂ (donor), 4'-NO₂ (acceptor)35555012349
8b 4-OCH₃ (donor), 4'-NO₂ (acceptor)34252111488
8c 4-CH₃ (donor), 4'-NO₂ (acceptor)33851811599
8d H, 4'-NO₂ (acceptor)32850611845
8e 4-Cl (weak acceptor), 4'-NO₂ (acceptor)33549610842

Data sourced from a study on new distyrylbenzene derivatives. nih.gov

Influence of Steric Hindrance and Conformational Mobility

Steric hindrance, arising from the introduction of bulky substituents, can significantly impact the conformational mobility of this compound derivatives. nih.gov By restricting rotation around single bonds, bulky groups can enforce a more planar or, conversely, a more twisted molecular geometry. This, in turn, affects the extent of π-conjugation and the resulting photophysical properties.

For example, the introduction of bulky end-groups on distyrylbenzene derivatives can reduce the intermolecular π-electron interactions in the solid state. researchgate.nethkbu.edu.hk This can lead to a reduced red-shift in the emission wavelength when transitioning from solution to a solid thin film, which is a crucial consideration for the design of solid-state lighting and display devices. researchgate.nethkbu.edu.hk

In some cases, steric hindrance can be strategically employed to control on-surface reactions and promote specific coupling pathways, leading to the formation of uniform graphene nanostructures. rsc.org Furthermore, modulating intramolecular steric hindrance in flexible molecular skeletons can manipulate their fluorescent properties. researchgate.net

Supramolecular Assembly and Self-Organization Principles for Hierarchical Structures

Beyond the properties of individual molecules, the collective behavior of this compound derivatives through supramolecular assembly and self-organization is a key area of research. These processes, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, can lead to the formation of well-defined, hierarchical nanostructures with emergent properties.

The design of the molecular building blocks plays a critical role in directing the self-assembly process. For instance, a cyanolated distyrylbenzene conjugated to 2'-deoxyuridine (B118206) has been shown to assemble in a sequence-selective manner within DNA architectures, demonstrating the potential for creating complex, functional supramolecular structures. acs.org In another example, a derivative, 1,4-bis(4′-vinylphenyl)-2,5-bis(octadecyloxy)benzene, can self-assemble on surfaces, a process that can be guided to form one-dimensional polymers through photochemical cyclo-addition. researchgate.net

The nature and placement of substituents can dictate the resulting supramolecular architecture. For example, benzene tricarboxamide derivatives bearing one alkyl chain and two polyethylene (B3416737) glycol (PEG) chains self-assemble into micelles in aqueous solution, whereas derivatives with two alkyl chains and one PEG chain form nanotapes and nanoribbons. chemicalbook.com This highlights how the balance of hydrophobic and hydrophilic interactions, driven by the molecular structure, governs the final assembled form.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of vinyl-aromatic compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary future research direction is the development of novel and sustainable synthetic routes to 1,4-Bis(4-ethenylphenyl)benzene. This involves exploring greener chemical principles to improve efficiency and reduce environmental impact.

Key research efforts will likely focus on:

Catalyst Development: Investigating new catalytic systems, potentially based on earth-abundant metals, to streamline the synthesis and improve yields.

Bio-based Feedstocks: A significant paradigm shift involves exploring the use of renewable resources. For instance, research into converting lignin (B12514952), a complex polymer rich in aromatic rings and the most abundant renewable source of benzene (B151609) rings in nature, could provide a sustainable pathway to the benzene core of the molecule. researchgate.net Strategies that enable the selective transformation of lignin into benzene and its derivatives could revolutionize the production of such compounds. researchgate.net

Process Intensification: Developing continuous flow reactors and optimizing reaction conditions (temperature, pressure, solvent) to maximize efficiency and minimize energy consumption.

Table 1: Comparison of Potential Synthetic Approaches for Aromatic Cores

Synthetic PathwayPotential AdvantagesResearch ChallengesKey Precursors
Traditional Petrochemical RouteEstablished technology, high purity achievable.Reliance on fossil fuels, multi-step, potential for hazardous waste.Benzene, Ethylene
Lignin ValorizationUses renewable biomass feedstock, potential for negative carbon footprint. researchgate.netComplex separation and purification, catalyst deactivation, lower yields currently. researchgate.netLignin
Catalytic Coupling ReactionsHigh atom economy, potential for fewer steps (e.g., Heck, Suzuki coupling). rsc.orgCost and stability of catalysts, removal of catalyst residues.Halogenated benzenes, Phenylboronic acids

Integration into Hybrid Organic-Inorganic Composite Systems

The creation of hybrid materials, which combine the distinct properties of organic polymers and inorganic components at the nanoscale, represents a major frontier in materials science. rsc.org The vinyl groups of this compound make it an ideal organic monomer for creating covalently linked, cross-linked networks within an inorganic matrix.

Future research will likely explore:

Sol-Gel Co-condensation: Integrating this compound with metal alkoxides (e.g., tetraethoxysilane) through co-condensation reactions. This would create hybrid glasses and ceramics with enhanced mechanical strength, thermal stability, and tailored optical properties.

Functionalized Nanoparticles: Grafting or polymerizing this compound onto the surface of inorganic nanoparticles (e.g., silica, titania, gold). This can improve the dispersion of nanoparticles in a polymer matrix and create materials with unique electronic or photonic properties.

Hierarchical Structures: Utilizing advanced chemical strategies like self-assembly and nanobuilding block approaches to create hierarchically organized hybrid architectures. rsc.org This could lead to materials with functions inspired by biological systems, such as self-healing coatings or advanced filtration membranes. rsc.org

Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully optimize materials derived from this compound, a deeper understanding of its polymerization and cross-linking dynamics is essential. Advanced in-situ characterization techniques, which monitor chemical and physical changes in real-time, are critical.

Emerging research paradigms in this area include:

Spectroscopic Monitoring: Employing techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy to track the consumption of vinyl groups and the formation of the polymer network during curing. This provides crucial data on reaction kinetics and conversion rates.

Rheological Analysis: Using real-time rheometry to measure the evolution of viscoelastic properties (e.g., storage and loss moduli) as the liquid monomer transforms into a solid, cross-linked polymer. This is vital for understanding gelation and vitrification, which define the processing window of the material.

Dielectric Analysis (DEA): Applying DEA to monitor changes in ion viscosity and dipole movement during polymerization, offering insights into the degree of cure and the glass transition temperature of the forming network, even in optically opaque or filled systems.

Machine Learning and Computational Chemistry for Predictive Material Design

The "trial-and-error" approach to materials development is being superseded by a more intelligent, predictive paradigm. mit.edu Machine learning (ML) and computational chemistry are poised to accelerate the design of novel materials based on this compound.

Future research will focus on:

High-Throughput Computational Screening: Using molecular dynamics and density functional theory (DFT) to simulate the properties of polymers formed from this compound and various co-monomers. This allows for the rapid screening of thousands of potential formulations before any laboratory synthesis is attempted.

Predictive ML Models: Developing algorithms trained on experimental and computational data to predict material properties (e.g., mechanical modulus, thermal stability, dielectric constant) based on the chemical structure and composition of the polymer network. mit.edu An engineer could input desired properties, and the system could suggest optimal formulations. mit.edu

Inverse Design: Creating ML models that work in reverse. Instead of predicting properties from structure, these models would propose novel molecular structures or composite formulations, including derivatives of this compound, that are likely to exhibit a specific set of desired target properties for applications in aerospace, electronics, or biomedicine. mit.edu

Table 2: Predictive Material Design Workflow Using Computational Tools

PhaseTool/TechniqueInputPredicted Output/Goal
ScreeningHigh-Throughput Computational ChemistryMolecular structure of monomers (e.g., this compound)Fundamental properties (bond energies, electronic structure, reactivity)
ModelingMolecular Dynamics SimulationsForce fields, system composition, processing conditions (T, P)Mechanical properties, thermal conductivity, glass transition temperature
OptimizationMachine Learning AlgorithmsLarge datasets of structures and corresponding propertiesStructure-property relationships, prediction of properties for new structures mit.edu
Inverse DesignGenerative ML ModelsDesired material properties (e.g., high strength, specific bandgap)Novel molecular structures predicted to have the desired properties mit.edu

Development of Responsive Materials for Sensing and Actuation

The rigid, conjugated core of this compound makes it an excellent candidate for creating "smart" materials that can respond to external stimuli. A significant future direction is the development of polymers and frameworks based on this molecule for sensing and actuation.

Research in this area will likely build on successes with similar molecules. For example, luminescent microporous organic polymers (LMOPs) have been constructed from related building blocks like 1,3,5-tri(4-ethenylphenyl)benzene. rsc.orgresearchgate.net These materials exhibit fluorescence that can be quenched in the presence of certain analytes, making them effective chemical sensors. rsc.orgresearchgate.net

Future applications for this compound-based materials include:

Chemosensors: Creating porous polymers where the fluorescence of the network is quenched upon binding with specific molecules, such as explosives (e.g., picric acid) or environmental pollutants. researchgate.net The selection of co-monomers could tune the sensor's selectivity and sensitivity.

Mechanical Actuators: Designing cross-linked liquid crystal elastomers (LCEs) incorporating the rigid this compound unit. These materials could change shape in response to stimuli like heat, light, or electric fields, enabling applications in soft robotics and artificial muscles.

Photoresponsive Materials: Incorporating photo-switchable moieties alongside this compound in a polymer network. This could allow for the remote, light-based control of material properties like stiffness, shape, or color.

Q & A

Q. What methodological approaches are recommended for synthesizing 1,4-Bis(4-ethenylphenyl)benzene with high purity?

Multi-step synthetic routes, such as coupling reactions using Suzuki-Miyaura or Heck cross-coupling protocols, are commonly employed. For example, describes a six-step synthesis from nitrochlorobenzene derivatives, emphasizing controlled reaction conditions (e.g., temperature, catalyst loading) to minimize side products. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures high yields (>80%) and purity (>95%) .

Q. How can researchers assess the thermal stability of this compound experimentally?

Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) is critical to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions, while kinetic studies (e.g., Kissinger method) model degradation pathways. Safety protocols from and highlight the need for handling volatile byproducts in fume hoods due to potential respiratory hazards .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • NMR : ¹H/¹³C NMR confirms substitution patterns and vinyl group integration.
  • FT-IR : Peaks near 1630 cm⁻¹ (C=C stretching) and 3050 cm⁻¹ (aromatic C-H) validate the structure.
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight and substituents .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) reveals bond lengths, angles, and packing motifs. For example, reports a monoclinic crystal system (β = 106.7°) with hydrogen-bonding networks stabilizing the lattice. Discrepancies between experimental and computational geometries (e.g., torsional angles) are resolved using Hirshfeld surface analysis .

Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?

Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizabilities. demonstrates that MP2/6-31G optimizes geometries for π-conjugated systems, while time-dependent DFT (TD-DFT) models UV-Vis absorption spectra. Discrepancies in hyperpolarizability values require benchmarking against experimental data (e.g., electric-field-induced second-harmonic generation) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption?

As a rigid aromatic linker, it enhances framework stability and porosity. notes that post-synthetic modification (PSM) of MOFs with vinyl groups enables covalent grafting. Gas adsorption isotherms (e.g., CO₂ at 273 K) quantify selectivity, while Grand Canonical Monte Carlo (GCMC) simulations model host-guest interactions .

Q. What strategies address contradictions between experimental and theoretical biological activity data?

For antimicrobial studies (), dose-response assays (MIC/MBC values) must account for solvent effects (e.g., DMSO cytotoxicity). Molecular docking simulations (AutoDock Vina) identify binding affinities to bacterial enzymes (e.g., DNA gyrase), while metabolomics (LC-MS) tracks cellular uptake and metabolite interference .

Methodological Challenges and Solutions

Q. How should researchers mitigate crystallization challenges for X-ray analysis?

Slow vapor diffusion (ether/pentane mixtures) promotes single-crystal growth. For twinned crystals, SHELXD ( ) resolves phase problems via dual-space recycling. High-resolution data (Rint < 0.05) and multi-scan absorption corrections (SADABS) minimize systematic errors .

Q. What protocols ensure reproducibility in Suzuki-Miyaura coupling reactions for derivatives?

  • Catalyst optimization: Pd(PPh₃)₄ vs. XPhos Pd G3 for sterically hindered substrates.
  • Solvent selection: Toluene/ethanol mixtures balance solubility and reactivity.
  • Oxygen-free conditions: Schlenk lines or gloveboxes prevent catalyst deactivation .

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